(6-Chloropyridin-3-yl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c21-18-8-6-16(14-22-18)20(27)26-12-10-25(11-13-26)19-9-7-17(23-24-19)15-4-2-1-3-5-15/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBPXGDAPKYIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CN=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-Chloropyridin-3-yl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and other conditions influenced by the kynurenine pathway. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a chlorinated pyridine ring and a piperazine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its role as an inhibitor of kynurenine monooxygenase (KMO) , an enzyme involved in the kynurenine pathway. KMO inhibition is significant as it modulates levels of neuroactive metabolites that can influence neurodegenerative processes.
Kynurenine Pathway Overview
The kynurenine pathway is crucial in tryptophan metabolism and is implicated in various neurological disorders. Dysregulation of this pathway can lead to increased production of neurotoxic metabolites like quinolinic acid , which is associated with neuroinflammation and neurodegeneration.
Biological Activity
Research findings indicate that this compound exhibits potent KMO inhibitory activity. This has been linked to:
- Neuroprotective Effects : Studies have shown that the compound can increase levels of kynurenic acid , a neuroprotective metabolite, while decreasing levels of neurotoxic metabolites such as 3-hydroxykynurenine . This balance is critical for protecting neuronal health in models of Huntington's disease (HD) .
- Cognitive Function Improvement : In preclinical models, treatment with this compound has demonstrated improvements in cognitive functions that are typically impaired due to neurodegenerative processes .
Case Studies
Several studies have evaluated the efficacy of KMO inhibitors, including this compound:
Study 1: Huntington's Disease Model
A study involving R6/2 mice, a model for Huntington's disease, showed that administration of the compound significantly altered metabolite levels in favor of neuroprotection. The results indicated:
- Increased kynurenic acid levels.
- Decreased 3-hydroxykynurenine levels.
- Improvements in cognitive assessments compared to untreated controls .
Study 2: KMO Inhibition and Neuroprotection
Another investigation highlighted the importance of KMO inhibition in reducing neuroinflammatory responses. The compound was shown to effectively reduce the production of quinolinic acid in immune-stimulated macrophage cultures, suggesting a potential therapeutic role in conditions characterized by inflammation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study | Model/System | Key Findings | Outcome |
|---|---|---|---|
| Study 1 | R6/2 Mice | Increased KYNA; Decreased 3-HK | Neuroprotection; Cognitive Improvement |
| Study 2 | Macrophage Cultures | Reduced Quinolinic Acid Production | Anti-inflammatory Effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with patented kinase inhibitors, such as those disclosed in EP 2 402 347 A1 (). Below is a detailed analysis of key similarities and differences:
Structural and Functional Group Analysis
| Compound Name / ID | Core Structure | Key Substituents | Potential Target |
|---|---|---|---|
| Target Compound | Piperazine-methanone | 6-Chloropyridinyl, 6-phenylpyridazinyl | Kinases (hypothetical) |
| EP 2 402 347 A1 (Example 1) | Thieno[2,3-d]pyrimidine | Morpholino, 1H-indazol-4-yl | PI3K/mTOR kinases |
| EP 2 402 347 A1 (Example 2) | Thieno[2,3-d]pyrimidine | Morpholino, aminocyclopropane | PI3K/mTOR kinases |
Core Heterocycles: The target compound employs pyridazine and pyridine rings, whereas EP 2 402 347 A1 analogs utilize thieno[2,3-d]pyrimidine cores. Thienopyrimidines are well-documented kinase inhibitors, with the fused thiophene ring enhancing planar binding to ATP pockets.
Substituent Effects: The 6-chloropyridinyl group in the target compound introduces electron-withdrawing effects, which could stabilize binding interactions but may reduce solubility compared to the morpholino and 1H-indazol-4-yl groups in the patent compounds. The latter groups are associated with improved solubility and kinase selectivity in preclinical models . The phenylpyridazinyl moiety in the target compound lacks the amino or aminocyclopropane groups present in the patent analogs, which are critical for hydrogen bonding with kinase catalytic domains. This absence may limit the target compound’s potency unless compensated by other interactions.
Hypothetical Pharmacological and Pharmacokinetic Differences
| Property | Target Compound | EP 2 402 347 A1 Analogs |
|---|---|---|
| Solubility | Moderate (chlorine reduces) | High (polar morpholino/amino) |
| Metabolic Stability | Likely low (aryl chlorides) | Enhanced (stable amines) |
| Selectivity | Unclear (untested) | High for PI3K/mTOR |
- Potency: The patent compounds exhibit IC50 values in the nanomolar range for PI3K/mTOR inhibition, attributed to their morpholino and indazole substituents. The target compound’s activity remains speculative but could be weaker due to the lack of these motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
